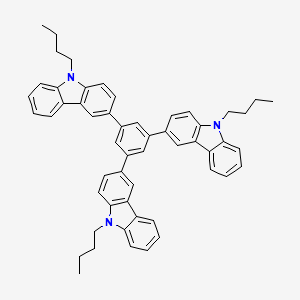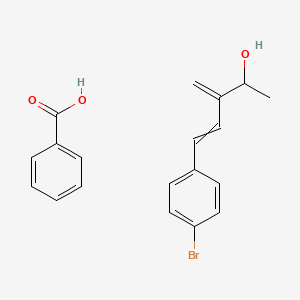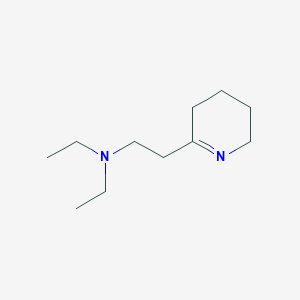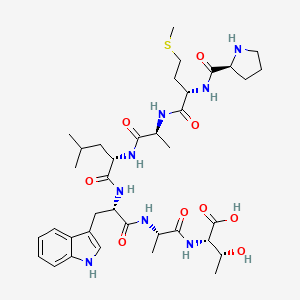![molecular formula C12H25IOSi B14183248 Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane CAS No. 921199-44-2](/img/structure/B14183248.png)
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane is a chemical compound with a unique structure that combines an ethenyl group, an iodooctyl group, and a dimethylsilane group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane typically involves the reaction of ethenyltrimethylsilane with 1-iodooctan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of ethenyl[(1-azidooctan-2-YL)oxy]dimethylsilane or ethenyl[(1-thiooctan-2-YL)oxy]dimethylsilane.
Oxidation: Formation of ethenyl[(1-iodooctan-2-YL)oxy]silanol.
Reduction: Formation of ethenyl[(1-octan-2-YL)oxy]dimethylsilane.
Applications De Recherche Scientifique
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane involves its ability to undergo various chemical transformations. The ethenyl group can participate in polymerization reactions, while the iodooctyl group can be a site for further functionalization. The dimethylsilane group provides stability and hydrophobicity, making the compound suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethenyltrimethylsilane: Similar structure but lacks the iodooctyl group.
1-Iodooctan-2-ol: Contains the iodooctyl group but lacks the ethenyl and dimethylsilane groups.
Dimethylvinylsilane: Similar to ethenyltrimethylsilane but with a vinyl group instead of an ethenyl group.
Uniqueness
Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical and industrial applications.
Propriétés
Numéro CAS |
921199-44-2 |
|---|---|
Formule moléculaire |
C12H25IOSi |
Poids moléculaire |
340.32 g/mol |
Nom IUPAC |
ethenyl-(1-iodooctan-2-yloxy)-dimethylsilane |
InChI |
InChI=1S/C12H25IOSi/c1-5-7-8-9-10-12(11-13)14-15(3,4)6-2/h6,12H,2,5,7-11H2,1,3-4H3 |
Clé InChI |
RKAQXOSSNHJRSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CI)O[Si](C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)

![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)


![3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14183212.png)
![1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]-](/img/structure/B14183213.png)
![3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol](/img/structure/B14183220.png)
![5-{[4-(4-Chloroanilino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B14183237.png)
![3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile](/img/structure/B14183243.png)
![3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14183253.png)


